molecular formula C6H7FN2O B13122857 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one

4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13122857
M. Wt: 142.13 g/mol
InChI Key: AIXOWNGZZAQTQO-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one is a fluorinated amino-dihydropyridinone compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. The core dihydropyridin-2-one structure is a recognized privileged scaffold in the design of biologically active molecules, with documented applications ranging from kinase inhibition to other therapeutic targets . The presence of both an amino and a fluorine substituent on the heteroaromatic ring enhances its potential as a building block, allowing for further synthetic elaboration to create diverse compound libraries for biological screening. The specific 3-aminopyridin-2-one scaffold has been identified in published research as a basis for developing potent inhibitors of kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets in oncology research . The fluorine atom can influence the molecule's electronic distribution, metabolic stability, and membrane permeability, making it a valuable modification for optimizing drug-like properties. This compound is intended for use as a key intermediate in organic synthesis, fragment-based drug design, and the exploration of structure-activity relationships (SAR). It is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

4-amino-5-fluoro-1-methylpyridin-2-one

InChI

InChI=1S/C6H7FN2O/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,8H2,1H3

InChI Key

AIXOWNGZZAQTQO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=CC1=O)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one exhibit anticancer activities. In particular, studies have shown that certain substituted analogs can selectively inhibit cancer cell proliferation. For instance, one study reported moderate activity against leukemia cell lines, suggesting potential as an anticancer agent .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Some studies have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections . The structure-activity relationship (SAR) analyses suggest that modifications to the dihydropyridine ring can enhance antimicrobial potency.

Neuropharmacological Effects

There is emerging evidence that compounds related to 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one may exhibit neuroprotective effects. Some studies have investigated their potential as anticonvulsant agents. For example, certain derivatives showed promising results in reducing seizure activity in animal models .

Case Study 1: Anticancer Activity

A recent study synthesized a series of 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one derivatives and evaluated their anticancer properties against several cancer cell lines. The results showed that specific modifications led to increased cytotoxicity against leukemia cells while maintaining low toxicity towards normal fibroblast cells. This selectivity highlights the compound's potential as a lead structure for developing targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one derivatives against Gram-positive and Gram-negative bacteria. The study found that certain compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics. This finding positions these compounds as potential candidates for new antimicrobial agents in the face of rising antibiotic resistance .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivitySelective inhibition of cancer cell proliferationModerate activity against leukemia cell lines
Antimicrobial ActivityEfficacy against bacterial strainsSignificant antibacterial effects observed
Neuropharmacological EffectsPotential anticonvulsant propertiesReduced seizure activity in animal models

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related dihydropyridinone derivatives vary in substituent type, position, and molecular properties. Below is a systematic comparison:

Structural Analogues and Substitution Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one 4-NH₂, 5-F, 1-CH₃ C₆H₇FN₂O 154.13 Fluorine enhances electronegativity; amino group aids H-bonding .
5-Amino-1-methyl-1,2-dihydropyridin-2-one (CAS 33630-96-5) 5-NH₂, 1-CH₃ C₆H₈N₂O 124.14 Lacks fluorine; reduced metabolic stability and electronic effects .
4-Iodo-1-methyl-1,2-dihydropyridin-2-one (CAS 889865-47-8) 4-I, 1-CH₃ C₆H₆INO 235.02 Iodine increases steric bulk and molecular weight; potential radiosensitivity .
MC-2 (4-Amino-1-phenyl-1,2-dihydropyridin-2-one) 4-NH₂, 1-Ph C₁₁H₁₀N₂O 186.21 Phenyl group increases lipophilicity (cLogP: ~1.2) and TPSA (~56 Ų) .
5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one (CAS 1850880-16-8) 5-Br, 4-CH₃, 1-C₃H₇ C₉H₁₂BrNO 230.11 Bromine offers reactivity for cross-coupling; alkyl chain enhances lipophilicity .

Physicochemical and Pharmacokinetic Properties

  • Polar Surface Area (TPSA) and LogP: The target compound’s TPSA is estimated at ~70 Ų (amino and carbonyl groups), comparable to MC-2 (56 Ų). Fluorine’s inductive effect may lower cLogP compared to bromine/iodine analogues, enhancing aqueous solubility . MC-2’s phenyl group increases cLogP (1.2 vs. ~0.5 for methyl), reducing solubility but improving membrane permeability .
  • Halogen Effects :

    • Fluorine (van der Waals radius: 1.47 Å) minimizes steric hindrance compared to iodine (1.98 Å), favoring target engagement in sterically sensitive environments .
    • Bromine in 5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one enables nucleophilic substitution, whereas fluorine’s strong C-F bond resists metabolic oxidation .

Biological Activity

4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one (CAS Number: 58381-10-5) is a chemical compound characterized by its unique structure, which includes an amino group, a fluorine atom, and a methyl group attached to a dihydropyridinone ring. Its molecular formula is C6H7FN2OC_6H_7FN_2O with a molecular weight of 142.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the context of cancer and infectious disease treatments.

Research indicates that the structural components of 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one enhance its interaction with biological targets such as enzymes and receptors. The presence of the fluorine substituent is believed to improve bioavailability and metabolic stability, making it a promising candidate for drug development aimed at various therapeutic areas.

Pharmacological Properties

Studies have shown that compounds similar to 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one can modulate enzyme activity or receptor function. This modulation is critical for understanding biochemical pathways relevant to disease mechanisms. For instance, the compound's amino and fluorine groups significantly influence binding affinity and specificity towards various biological targets.

Case Studies and Research Findings

  • Kinase Inhibition : A study screening a library of 3-aminopyridin-2-one derivatives against a panel of kinases identified several compounds with significant inhibitory effects on mitotic kinases like MPS1 and Aurora kinases, which are essential in cancer therapy . Although 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one was not directly tested in this study, its structural similarities suggest potential kinase inhibition activity.
  • Antimicrobial Activity : Research into related compounds has demonstrated antibacterial properties against resistant strains of bacteria. For example, related halogenated pyrimidines have shown efficacy in inhibiting the growth of Streptococcus faecium, indicating that similar mechanisms may apply to 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one .
  • Structural Analysis : X-ray crystallography studies have provided insights into the binding interactions of similar compounds with target proteins. These studies highlight key interactions that could be leveraged to enhance the activity and selectivity of 4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one against specific biological targets .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their unique features:

Compound NameCAS NumberUnique Features
4-Amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one95306-64-2Contains bromine instead of fluorine, affecting reactivity.
3-Amino-5-fluoro-1-methylpyridin-4-one58381-10-5Different positioning of functional groups influences activity.
4-Amino-5-chloro-1-methylpyridin-2(1H)-one2022-85-7Chlorine substituent alters biological interactions differently.

These compounds illustrate how variations in halogen substitution can significantly influence biological properties and reactivity profiles.

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